molecular formula C14H12N4 B2907458 1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile CAS No. 882223-41-8

1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile

Cat. No. B2907458
CAS RN: 882223-41-8
M. Wt: 236.278
InChI Key: PVPSAYTXRLHYEG-UHFFFAOYSA-N
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Description

1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile, also known as CEP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of 1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile involves the inhibition of the NF-κB signaling pathway, which plays a key role in the regulation of inflammation. 1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile has been found to inhibit the activation of NF-κB, thereby reducing the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile has been found to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory properties, 1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile has been found to have antioxidant and anti-tumor properties. It has also been found to have neuroprotective effects, making it a potential tool for studying the mechanisms of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile in lab experiments is its specificity for the NF-κB signaling pathway. This makes it a valuable tool for studying the role of inflammation in various diseases. However, one limitation of using 1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile is its potential toxicity. Further research is needed to determine the optimal dosage and potential side effects of using 1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile in lab experiments.

Future Directions

There are a number of potential future directions for research involving 1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile. One area of interest is the development of novel therapies for inflammatory diseases based on the compound's ability to inhibit the NF-κB signaling pathway. Another potential direction for research is the development of new drugs based on the structure of 1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile that have improved specificity and reduced toxicity. Finally, 1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile may also have potential applications in the field of cancer research, as it has been found to have anti-tumor properties.

Synthesis Methods

The synthesis of 1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile involves a series of chemical reactions that begin with the reaction of 4-methylbenzaldehyde with malononitrile. This is followed by the addition of hydrazine hydrate and acetic anhydride to form the pyrazole ring. Finally, the addition of acrylonitrile leads to the formation of the cyanoethyl group.

Scientific Research Applications

1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile has been found to have a variety of potential applications in scientific research. One of the most promising areas of research involves the compound's potential as a tool for studying the role of inflammation in various diseases. 1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile has been found to inhibit the production of pro-inflammatory cytokines, making it a valuable tool for studying the mechanisms of inflammation in diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

1-(2-cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4/c1-11-3-5-12(6-4-11)14-13(9-16)10-18(17-14)8-2-7-15/h3-6,10H,2,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPSAYTXRLHYEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C=C2C#N)CCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Cyanoethyl)-3-(4-methylphenyl)pyrazole-4-carbonitrile

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